N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of derivatives of N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, focusing on their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. A study by Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated their biological activities. The study found that certain derivatives exhibited anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, suggesting their potential to be developed into therapeutic agents (Küçükgüzel et al., 2013).
Potential Anticancer Activity
Further research into the anticancer properties of these compounds has been conducted. For instance, Gomha et al. (2016) synthesized a series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and evaluated them for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The results revealed promising activities of certain compounds, highlighting their potential as anti-tumor agents (Gomha et al., 2016).
Herbicidal Activity
The derivatives of this compound have also been explored for their herbicidal activity. Eussen et al. (1990) described a new group of compounds with interesting post-emergence activity on dicotyledonous weed species, indicating their potential utility in agricultural applications (Eussen et al., 1990).
Transition Metal Ions Recognition
Research by Shi et al. (2007) revealed that 1-(2-benzothiazole)-3-(2-thiophene)-2-pyrazoline derivatives have a strong affinity toward divalent transition metal ions, suggesting their use in the development of new materials for metal ion detection and separation processes (Shi et al., 2007).
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-24(2)20(19-15-28-21-7-4-3-6-18(19)21)14-23-29(26,27)17-10-8-16(9-11-17)25-13-5-12-22-25/h3-13,15,20,23H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKBUFGJJIIZBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CSC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.